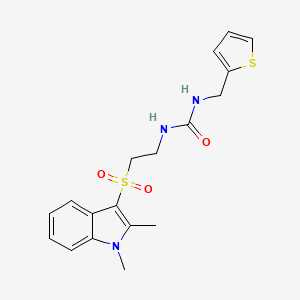

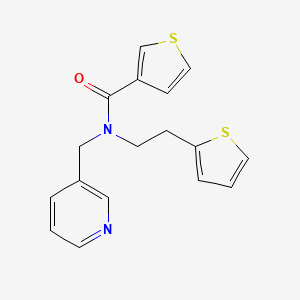

![molecular formula C21H25N5O4 B2474915 ethyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 923399-54-6](/img/structure/B2474915.png)

ethyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

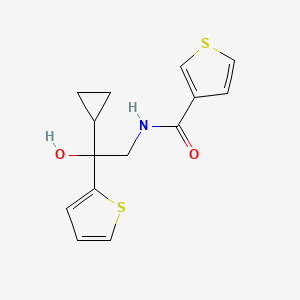

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidopurinone ring, which is a fused ring system combining the structures of pyrimidine and purine. It also has an acetate group attached to it. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidopurinone ring and the acetate group would likely have a significant impact on the molecule’s shape and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the acetate group could potentially undergo reactions involving nucleophilic substitution or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the acetate group could potentially increase its solubility in polar solvents .Applications De Recherche Scientifique

Chemical Modification of Biopolymers

Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate (EMIMAc), are highlighted for their ability to dissolve high molecular biopolymers like cellulose. This property makes them suitable as reaction media for the chemical modification of cellulose, enabling the homogeneous acylation, carbanilation, and silylation of cellulose. Under specific conditions (low temperature and reagent excess), various cellulose derivatives can be obtained, showcasing the versatility and potential of ionic liquids in polymer modification and biopolymer research (Heinze et al., 2008).

Ethyl Acetate Production and Process Intensification

Ethyl acetate, commonly used as a solvent, can be produced through various process intensification techniques. The review of ethyl acetate esterification processes explores the advantages of different techniques over traditional methods. It details the impact of process parameters like flow rates, catalyst choice, reflux ratio, and entrainer types on ethyl acetate purity, production rate, energy consumption, and total annual cost. This provides crucial insights into optimizing ethyl acetate production processes, essential for industries relying on this solvent (Patil & Gnanasundaram, 2020).

Industrial Applications and Toxicity Concerns of Ionic Liquids

The review focuses on the industrial potential of 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) due to its ability to dissolve various biopolymers like cellulose and chitin. With steps towards its industrial-scale utilization, the review underscores the need for comprehensive toxicity and environmental impact assessments. It emphasizes the importance of evaluating [C2mim][OAc]'s influence on human health and ecotoxicity before large-scale application, highlighting the pressing need for integrating toxicity assessment in any research related to the industrial use of this ionic liquid (Ostadjoo et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for this compound could involve further studies to explore its chemical reactivity, potential uses, and biological activity. This could include testing the compound in various chemical reactions, studying its interactions with biological targets, or investigating its potential applications in fields like medicine or materials science .

Propriétés

IUPAC Name |

ethyl 2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4/c1-5-30-16(27)12-26-19(28)17-18(23(4)21(26)29)22-20-24(10-7-11-25(17)20)15-9-6-8-13(2)14(15)3/h6,8-9H,5,7,10-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEDVNSWBRHLDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2474832.png)

![4-[(2-Thienylcarbonyl)amino]benzoic acid](/img/structure/B2474839.png)

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2474846.png)

![2-[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2474853.png)

![9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2474855.png)